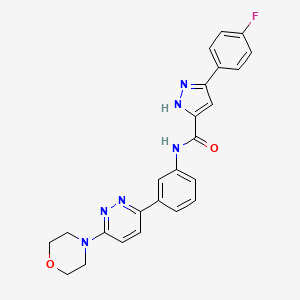

10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinovic acid is a naturally occurring triterpenoid compound found in various plant species, particularly in the Rubiaceae family. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Quinovic acid can be isolated from plant sources such as Fagonia indica and Mussaenda pilosissima. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using techniques such as column chromatography and mass spectrometry .

Industrial Production Methods

Industrial production of quinovic acid primarily relies on the extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for more efficient production methods in the future .

Analyse Des Réactions Chimiques

Types of Reactions

Quinovic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities .

Common Reagents and Conditions

Oxidation: Quinovic acid can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions include quinovic acid derivatives with enhanced biological activities, such as increased anticancer or anti-inflammatory properties .

Applications De Recherche Scientifique

Quinovic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in cell signaling pathways and apoptosis.

Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mécanisme D'action

Quinovic acid exerts its effects through multiple mechanisms:

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases 3 and 8 and upregulating death receptor 5 (DR5) mRNA and protein levels.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory enzymes.

Antiviral Activity: Quinovic acid glycosides exhibit antiviral properties by interfering with viral replication.

Comparaison Avec Des Composés Similaires

Quinovic acid is unique due to its diverse biological activities and its presence in various plant species. Similar compounds include:

Hederagenin: Another triterpenoid with anticancer and anti-inflammatory properties.

Quinic Acid: A cyclitol with antioxidant and anti-inflammatory activities.

Cincholic Acid: A biogenetic counterpart of quinovic acid with similar biological activities.

Quinovic acid stands out due to its potent anticancer effects and its ability to induce apoptosis through the DR5-dependent pathway .

Propriétés

IUPAC Name |

10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUYFGQEMPENCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14102241.png)

![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102247.png)

![4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B14102253.png)

![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102255.png)

![5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14102267.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14102270.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14102276.png)

![8-(3-chloro-2-methylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14102277.png)

![5-(benzyloxy)-2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14102280.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102282.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102295.png)